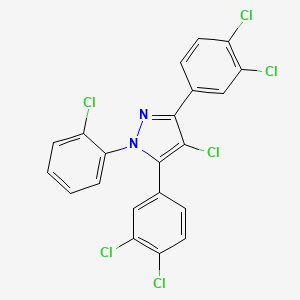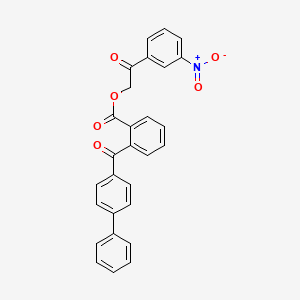
N-(4-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(4-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide, also known as MEPEP, is a chemical compound that belongs to the class of piperazine derivatives. MEPEP has gained attention in scientific research due to its potential applications in the field of neuroscience. The compound has been studied for its ability to modulate the activity of certain neurotransmitters in the brain, which can have a significant impact on various physiological and behavioral processes.
Mecanismo De Acción
N-(4-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide is believed to exert its effects by acting as a partial agonist at certain receptors in the brain, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the norepinephrine α2C receptor. By modulating the activity of these receptors, this compound can affect the release and reuptake of neurotransmitters, leading to changes in their overall activity levels.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. For example, the compound has been found to increase the release of dopamine and serotonin in certain brain regions, leading to enhanced mood and motivation. This compound has also been shown to improve cognitive performance in animal models, possibly by enhancing the activity of certain neurotransmitter systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and can be obtained in high purity. Additionally, this compound has been shown to have good selectivity for certain receptors, making it a useful tool for investigating the role of these receptors in various physiological and behavioral processes.
However, there are also limitations to the use of this compound in laboratory experiments. For example, the compound has not been extensively studied in humans, and its safety and tolerability profile is not well understood. Additionally, this compound may have off-target effects at certain receptors, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-(4-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide. One area of interest is the potential use of the compound as a therapeutic agent for various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, further investigation is needed to better understand the mechanisms underlying the effects of this compound on neurotransmitter activity and to identify any potential side effects or safety concerns associated with its use. Finally, the development of more selective and potent derivatives of this compound could lead to the development of more effective treatments for these conditions.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has been studied for its potential applications in the field of neuroscience. In particular, the compound has been investigated for its ability to modulate the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. These neurotransmitters play a key role in various physiological and behavioral processes, including mood regulation, cognition, and motor function.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-17-7-9-19(10-8-17)21-20(24)23-15-13-22(14-16-23)12-11-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKHCXBMPSAINX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B4792716.png)
![2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4792723.png)


![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4792741.png)
![N-(2-bromophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4792756.png)
![2-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide](/img/structure/B4792757.png)

![methyl 2-[(pentafluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4792774.png)

![5-[(3-{[(3-methoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B4792784.png)
![2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(1-phenylethyl)acetamide](/img/structure/B4792791.png)
![7-chloro-8-methyl-2-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4792792.png)
![N-benzyl-2-{[3-(4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4792793.png)
